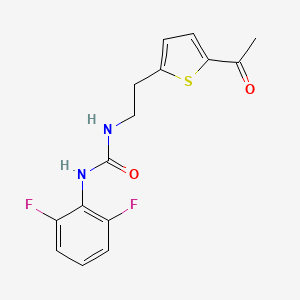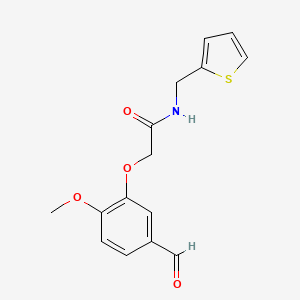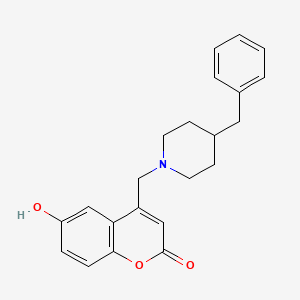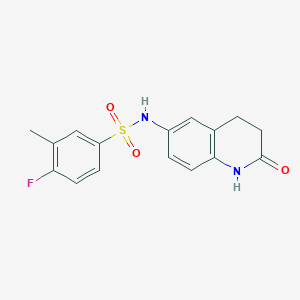
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Diflunisal works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. In recent years, Diflunisal has gained attention for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on similar urea derivatives has demonstrated antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. For instance, compounds synthesized from a process involving acetylthiophene derivatives have shown very good antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans (K. Sujatha et al., 2019).
Synthesis and Chemical Transformations
Urea derivatives have been utilized in various chemical synthesis and transformation processes. The Lossen rearrangement, facilitated by certain urea compounds, exemplifies the utility in synthesizing hydroxamic acids and ureas from carboxylic acids, offering a milder, racemization-free method that is both environmentally friendly and cost-effective (Kishore Thalluri et al., 2014).
Antioxidant Activity
Certain urea derivatives synthesized through reactions involving acetylthiophene have been tested for their antioxidant activity, showcasing the potential of these compounds in contributing to the development of novel antioxidant agents (S. George et al., 2010).
Corrosion Inhibition
Urea derivatives, particularly those containing triazinyl groups, have been investigated for their efficiency as corrosion inhibitors for metals in acidic environments. These studies reveal the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates (B. Mistry et al., 2011).
Photoluminescent Properties
Some urea derivatives exhibit interesting photoluminescent properties, suggesting applications in the development of luminescent materials. The study of lanthanide-thiophene-2,5-dicarboxylate frameworks incorporating urea groups demonstrates the potential for creating materials with specific luminescent characteristics, which could have applications in sensors, displays, and lighting technologies (Cai‐Hong Zhan et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c1-9(20)13-6-5-10(22-13)7-8-18-15(21)19-14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYGQIINDIFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)
![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)


![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)
![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)
